GSA-10

Smoothened receptor allosteric modulation cyclopamine

Standard Smo agonists force ciliary translocation & Gli transcription, masking non-canonical Hh signaling. GSA-10 binds a distinct allosteric site outside the cyclopamine pocket without inducing Smo ciliary accumulation, enabling selective study of Gli1-independent pathways. • Gli1-independent Hh activation; no ciliary Smo translocation • Osteogenic differentiation EC50 1.2 µM (C3H10T1/2) • Potentiated by forskolin/cholera toxin (unique GPCR-Gs crosstalk) • ≥98% HPLC purity; -20°C long-term storage Ships ambient with full analytical documentation.

Molecular Formula C26H30N2O5
Molecular Weight 450.5 g/mol
CAS No. 300833-95-8
Cat. No. B607749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSA-10
CAS300833-95-8
SynonymsGSA-10;  GSA 10;  GSA10; 
Molecular FormulaC26H30N2O5
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)C(=O)OCCC)O
InChIInChI=1S/C26H30N2O5/c1-3-5-6-9-16-28-21-11-8-7-10-20(21)23(29)22(25(28)31)24(30)27-19-14-12-18(13-15-19)26(32)33-17-4-2/h7-8,10-15,29H,3-6,9,16-17H2,1-2H3,(H,27,30)
InChIKeyMDLUYYGRCGDKGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSA-10 Smoothened Receptor Agonist for Hedgehog Signaling Research and Stem Cell Differentiation Applications


GSA-10 (CAS 300833-95-8) is a synthetic quinolinecarboxamide derivative that functions as a positive allosteric modulator and agonist of the Smoothened (Smo) receptor, a key mediator of the Hedgehog (Hh) signaling pathway [1]. It is distinguished from classic Smo agonists by its unique binding site, which does not overlap with the cyclopamine-binding pocket, and its failure to promote Smo translocation to the primary cilium [2]. The compound is supplied as a ≥98% HPLC-pure powder and is used primarily as a research tool to dissect non-canonical Hh signaling mechanisms and to drive osteogenic differentiation of multipotent mesenchymal progenitor cells .

Distinct allosteric Smo binding site, cyclopamine-insensitive
Non-canonical Hh signaling, cilia-independent activation
Osteogenic and anti-adipogenic progenitor cell assay support

Why GSA-10 Cannot Be Replaced by Generic Smoothened Agonists: Binding Site and Signaling Pathway Divergence


Substituting GSA-10 with another Smo agonist such as SAG or purmorphamine introduces confounding variables due to fundamental differences in receptor engagement and downstream signaling. GSA-10 binds to a distinct allosteric site on the Smo receptor that does not recognize the classic cyclopamine-binding pocket and, critically, does not induce Smo translocation to the primary cilium [1]. In contrast, agonists like SAG and purmorphamine promote ciliary accumulation of Smo and are competitively inhibited by cyclopamine . These mechanistic divergences translate into different cellular outcomes: GSA-10 activates a non-canonical Hh pathway that is Gli1-independent and strongly potentiated by forskolin and cholera toxin, whereas canonical agonists operate through ciliary Smo and Gli transcription factors [2]. For researchers investigating Hh pathway bifurcation, osteogenic differentiation without ciliary involvement, or screening compounds against a distinct Smo active conformation, substitution with a generic Smo agonist will yield non-equivalent and potentially misleading results.

Binding site
GSA-10 occupies a distinct Smo pocket; SAG/purmorphamine compete with cyclopamine. Substitution alters target engagement profile.
Ciliary translocation
GSA-10 does not induce Smo ciliary accumulation, unlike SAG. Cilia-dependent outcomes may differ.
Pathway coupling
GSA-10 is potentiated by cAMP/PKA; SAG is not. cAMP crosstalk studies require GSA-10 for relevant pathway response.

GSA-10 Comparative Performance Data: Binding Site, Ciliary Translocation, Antagonist Sensitivity, and Pathway Potentiation


GSA-10 Binds a Distinct Smo Site Unaffected by Cyclopamine, Unlike SAG and Purmorphamine

GSA-10 does not recognize the classic bodipy-cyclopamine binding site on Smo, whereas reference agonists SAG and purmorphamine compete with cyclopamine for binding [1]. This functional divergence is evidenced by the fact that GSA-10-induced osteoblast differentiation is not inhibited by cyclopamine or CUR61414, whereas these antagonists potently block SAG- and purmorphamine-mediated effects .

Cyclopamine sensitivity
Head-to-head
GSA-10 activity not blocked by cyclopamine (up to 10 µM); SAG/purmorphamine inhibited
Supports non-canonical binding-site study context
C3H10T1/2 alkaline phosphatase assay
Smoothened receptor allosteric modulation cyclopamine binding site

GSA-10 Does Not Promote Smo Translocation to the Primary Cilium, Unlike SAG

GSA-10 fails to induce Smo translocation to the primary cilium, a hallmark of canonical Smo activation observed with SAG [1]. This was demonstrated by immunofluorescence microscopy showing that while SAG robustly increases ciliary Smo localization, GSA-10 does not alter Smo ciliary distribution .

Ciliary translocation
Head-to-head
No Smo ciliary accumulation with GSA-10; SAG induces robust translocation
Enables cilia-independent Smo activation research
NIH-3T3 immunofluorescence
primary cilium Smoothened trafficking Hedgehog signaling ciliary localization

GSA-10 Activity Is Potentiated by Forskolin and Cholera Toxin, Unlike SAG

GSA-10-induced osteoblast differentiation is strongly potentiated by forskolin (adenylyl cyclase activator) and cholera toxin (Gs protein activator), whereas SAG-mediated differentiation shows no such potentiation [1]. This indicates that GSA-10 engages a Smo conformation or downstream pathway that is positively coupled to cAMP/PKA signaling, in contrast to the canonical SAG-activated pathway [2].

cAMP/PKA potentiation
Head-to-head
GSA-10 strongly potentiated by forskolin/CTX; SAG not potentiated
Supports cAMP-Hh crosstalk research context
Co-treatment in C3H10T1/2 cells
cAMP PKA Gs protein Smoothened potentiation forskolin

GSA-10 Inhibits Adipocyte Differentiation via Gli1-Independent Non-Canonical Pathway

GSA-10 displays anti-adipogenic effects in 3T3-L1 cells that are mediated by a non-canonical Hedgehog signaling pathway independent of Gli1 transcription factor upregulation, contrasting with canonical agonists that increase Gli1 expression [1]. GSA-10 recapitulates the hallmarks of MPHh+-induced anti-adipogenic effects without increasing Gli1 mRNA levels .

Gli1 independence
Class-level
Anti-adipogenic effect without Gli1 mRNA increase; canonical agonists upregulate Gli1
Non-canonical adipogenesis pathway interpretation
3T3-L1, 6-day differentiation, qPCR
adipogenesis non-canonical Hedgehog Gli1 3T3-L1 anti-adipogenic

GSA-10 Displays Differential Sensitivity to Smo Antagonists Compared to SAG

While both GSA-10 and SAG-induced osteoblast differentiation are inhibited by the Smo antagonist MRT-83 (IC50 ~10-30 nM), GSA-10 shows markedly reduced sensitivity to GDC-0449 (vismodegib), requiring micromolar concentrations for inhibition, whereas SAG is inhibited by GDC-0449 at lower nanomolar concentrations [1]. LDE225 (sonidegib) inhibits GSA-10 with an IC50 of approximately 7 nM [2].

Antagonist profile
Cross-study comparable
GSA-10 ~100–1000× less sensitive to GDC-0449 than SAG; both inhibited by MRT-83
Probes Smo conformations resistant to vismodegib
C3H10T1/2 ALP assay
Smo antagonists MRT-83 GDC-0449 vismodegib LDE225

GSA-10 EC50 = 1.2 µM in Osteoblast Differentiation, Comparable to SAG but with Divergent Pathway Engagement

In the C3H10T1/2 mesenchymal progenitor cell differentiation assay, GSA-10 promotes osteoblast differentiation with an EC50 of 1.2 µM (pEC50 = 5.92) as measured by alkaline phosphatase activity [1]. This potency is comparable to that of SAG, which shows EC50 values in the 0.1-1 µM range depending on assay conditions [2]. However, as established in the evidence items above, the downstream signaling mechanisms and pharmacological properties of GSA-10 diverge substantially from SAG.

Osteogenic EC50
Cross-study comparable
EC50 = 1.2 µM (pEC50 5.92), comparable to SAG range (0.1–1 µM)
Supports osteogenic assay potency context; divergent mechanism
C3H10T1/2, 6-day ALP
osteoblast differentiation EC50 potency C3H10T1/2 alkaline phosphatase

GSA-10 Research Applications: Cilia-Independent Hedgehog Signaling, Osteogenesis, and Adipogenesis Studies


Dissecting Non-Canonical vs. Canonical Hedgehog Signaling Pathways

GSA-10 enables researchers to activate Smo without inducing ciliary translocation or Gli1 transcriptional activation, providing a selective tool for studying non-canonical Hh signaling branches [1]. When used in parallel with canonical agonists like SAG, GSA-10 helps delineate which cellular responses require ciliary Smo localization and Gli-mediated transcription versus those mediated by alternative pathways [2]. This is particularly valuable in developmental biology and cancer research where Hh pathway bifurcation may underlie context-dependent outcomes.

Osteogenic Differentiation of Multipotent Mesenchymal Progenitor Cells

GSA-10 at 1-5 µM concentrations promotes the differentiation of C3H10T1/2 cells and other multipotent mesenchymal progenitors into osteoblasts, as quantified by alkaline phosphatase activity and mineralization assays [1]. Because GSA-10 does not engage the cyclopamine-binding site and is insensitive to certain clinically used Smo antagonists, it may offer advantages in bone regeneration research where canonical pathway activation is contraindicated or where distinct Smo conformations are under investigation [2].

Investigating cAMP/PKA Cross-Talk with Smoothened Signaling

GSA-10 is uniquely potentiated by forskolin and cholera toxin, demonstrating functional coupling between Smo activation and cAMP/PKA signaling that is not observed with SAG or purmorphamine [1]. Researchers studying GPCR-Gs protein interactions with the Hh pathway, or screening for compounds that synergize with elevated cAMP levels, should select GSA-10 as the Smo agonist of choice, as alternative agonists will not recapitulate this crosstalk [2].

Anti-Adipogenic Studies and Metabolic Research

GSA-10 inhibits adipocyte differentiation of 3T3-L1 preadipocytes through a non-canonical, Gli1-independent Hh pathway mechanism [1]. This property makes GSA-10 a valuable tool for investigating the role of Hh signaling in adipogenesis, obesity, and metabolic disorders, particularly in experimental contexts where canonical Gli1-driven transcription would confound interpretation of adipocyte-specific effects [2].

Screening for Smo Ligands Targeting Alternative Binding Pockets

Because GSA-10 occupies a distinct allosteric site on Smo that does not overlap with the cyclopamine/cyclopamine-binding pocket, it serves as a reference compound for high-throughput screening campaigns aimed at identifying novel Smo modulators that bind to non-canonical sites [1]. Its insensitivity to cyclopamine and reduced sensitivity to vismodegib provide a pharmacological fingerprint that can be used to classify new Smo-active compounds [2].

Application
Selection Property
Validation Focus
Non-canonical Hh signaling studies
Cilia-independent, Gli1-independent pathway activation
Smo ciliary translocation and Gli transcriptional endpoints
Osteogenic differentiation models
Cyclopamine-insensitive Smo activation
ALP activity and mineralization in mesenchymal progenitors
cAMP/PKA-Hh crosstalk research
Forskolin/CTX-potentiated Smo response
cAMP-elevating agent synergy screening
Adipogenesis/metabolic research
Gli1-independent anti-adipogenic effect
3T3-L1 lipid accumulation and pathway markers
Smo allosteric modulator screening
Distinct cyclopamine-insensitive binding reference
Vismodegib-resistant Smo conformation profiling

Technical Documentation Hub

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37 linked technical documents
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